![molecular formula C17H14O6 B1601801 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one CAS No. 90363-40-9](/img/structure/B1601801.png)
2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
Overview
Description
Quercetin 3-D-galactoside (Q3G) is a flavonoid compound found in various natural sources, including walnut leaves, mango peel, apple, and Hypericum perforatum L. It belongs to the flavonol subclass of flavonoids. Flavonoids play essential roles in plants, such as UV protection and defense against pathogens and pests. Q3G exhibits several biological activities, including anti-inflammatory and antioxidant properties .
Scientific Research Applications
1. Spectral Analysis and DFT Investigation
This compound, along with similar flavonoid compounds, has been analyzed using Density Functional Theory (DFT) and spectroscopic analysis. The studies revealed important insights into the intramolecular electron delocalization, stability, and reactivity of the compounds. Moreover, their interaction with graphene to form molecular self-assemblies has shown enhanced physicochemical properties, hinting at potential applications in material science and photovoltaic efficiency (Al-Otaibi et al., 2020).
2. Aldose Reductase Inhibitory Activity
Research involving the synthesis of analogs of this compound, like the capillarisin sulfur-analogue, has demonstrated potential for inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. The specific synthetic methods and isopropylation pathways explored in these studies can be crucial for developing therapeutic agents (Igarashi et al., 2005).
3. Novel Synthesis Protocols
Innovative synthesis methods for similar compounds have been developed, such as the synthesis of 3-(3,4-dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one. These methods involve complex reaction sequences like demethylation and decarboxylation, offering new pathways for creating chromenone derivatives with potential applications in pharmaceuticals and organic chemistry (Svinyarov & Bogdanov, 2015).
4. Potential Antimicrobial and Anti-inflammatory Properties
Isolation of compounds from natural sources, such as Belamcanda chinensis, has revealed compounds structurally similar to 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one with reported antimicrobiotic and anti-inflammatory effects. This underscores the potential of these compounds in developing new therapeutic agents (Liu et al., 2008).
5. Catalysis and Green Chemistry Applications
The compound and its analogs have been synthesized using green chemistry principles, like solvent-free conditions and recyclable catalysts like K10 montmorillonite. This not only demonstrates the compound's versatility in synthesis but also its compatibility with environmentally sustainable practices (Han et al., 2016).
6. Molecular Docking Studies for Biological Activity Prediction
Molecular docking studies have been employed to predict the biological activity of this compound's derivatives, particularly as selective COX-2 inhibitors. Such studies are crucial in drug development, providing insights into molecular interactions and potential therapeutic applications (Rullah et al., 2015).
Future Directions
: Aydın, L., & Özpozan, T. (2021). NBO, HOMO–LUMO, conformational and vibrational spectroscopic study of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, as the main phenolic component of the extracts of walnut leaves by DFT. Journal of the Iranian Chemical Society, 18(10), 1067–1079. Link
Mechanism of Action
5,7-Dimethoxyluteolin, also known as 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, is a derivative of luteolin, a flavonoid found in a variety of plants. This compound has been the subject of numerous studies due to its potential biological activities .
Target of Action
The primary target of 5,7-Dimethoxyluteolin is the Dopamine Transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester DA and NE into vesicles for storage and later release .
Mode of Action
5,7-Dimethoxyluteolin acts as an activator of the Dopamine Transporter (DAT), with an EC50 value of 3.417 μM .
Biochemical Pathways
The activation of DAT by 5,7-Dimethoxyluteolin affects the dopaminergic signaling pathway . Dopaminergic signaling is involved in multiple neurological processes including reward, addiction, and movement, among others. Alterations in this pathway have been implicated in several disorders including Parkinson’s disease, addiction, and depression .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dimethoxyluteolin is currently limited. Like many flavonoids, it is likely to have good absorption but potentially low bioavailability due to extensive first-pass metabolism
Result of Action
The activation of DAT by 5,7-Dimethoxyluteolin can result in changes in dopaminergic signaling, which could have various effects depending on the context. For example, in the context of a disease like Parkinson’s, which is characterized by a loss of dopaminergic neurons, modulation of DAT could potentially affect disease symptoms .
Action Environment
The action of 5,7-Dimethoxyluteolin, like many other bioactive compounds, can be influenced by various environmental factors. For instance, the presence of certain solvents can enhance the solubility and therefore the bioavailability of this compound . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of 5,7-Dimethoxyluteolin .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGJZNRUAGQIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553399 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90363-40-9 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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